molecular formula C11H23NO B2823030 N-(3-methoxypropyl)-3-methylcyclohexan-1-amine CAS No. 55611-91-1

N-(3-methoxypropyl)-3-methylcyclohexan-1-amine

Cat. No.: B2823030
CAS No.: 55611-91-1
M. Wt: 185.311
InChI Key: CHVSKJXXEAHNKD-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-3-methylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methyl group and an amine group attached to a 3-methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-3-methylcyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylcyclohexanone and 3-methoxypropylamine.

    Reductive Amination: The key step is the reductive amination of 3-methylcyclohexanone with 3-methoxypropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and flow rates) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the amine group, potentially converting it to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures (50-70°C).

Major Products

    Oxidation: Formation of 3-methylcyclohexanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-3-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various conditions due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-3-methylcyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methoxypropyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)cyclohexanamine
  • N-(3-methoxypropyl)-2-methylcyclohexan-1-amine
  • N-(3-methoxypropyl)-4-methylcyclohexan-1-amine

Uniqueness

N-(3-methoxypropyl)-3-methylcyclohexan-1-amine is unique due to the specific positioning of the methyl group on the cyclohexane ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in research and development.

Properties

IUPAC Name

N-(3-methoxypropyl)-3-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10-5-3-6-11(9-10)12-7-4-8-13-2/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVSKJXXEAHNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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